molecular formula C17H12ClNO2S2 B2402672 (Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 638139-27-2

(Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2402672
CAS No.: 638139-27-2
M. Wt: 361.86
InChI Key: GGTNABNXVVEGMI-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one” is a chemical compound used in scientific research. Its unique structure enables various applications, including drug development and catalyst synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a unique arrangement of atoms. The pyrazolyl ring exhibits an envelope shape, with the flap at C5. The displacement of C5 from the best plane through the ring is only 0.053 (5) Å. The dihedral angle between the phenyl and pyrazolyl rings is 12.14 (16)° .

Scientific Research Applications

Supramolecular Structures

  • The compound is part of a family known for its diverse hydrogen-bonding interactions, leading to different supramolecular structures like dimers, chains, and sheets (Delgado et al., 2005).

Antimicrobial Activity

  • Derivatives of this compound have demonstrated potential as antimicrobial agents against a range of bacteria, mycobacteria, and fungi (Krátký et al., 2017).

Anticancer Potentials

  • Novel series of 4-thiazolidinone derivatives, including compounds related to "(Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one", have shown anticancer potentials in in vitro studies (Deep et al., 2016).

Crystal Structure Analysis

  • Studies have investigated the crystal structure and molecular interactions of related compounds, contributing to understanding their chemical and physical properties (Khelloul et al., 2016).

5-Lipoxygenase Inhibition

  • A class of 5-benzylidene-2-phenylthiazolinones, closely related to the compound, has shown high potency as direct 5-lipoxygenase inhibitors, which could be significant for treating inflammatory diseases and certain cancers (Hofmann et al., 2011).

Antitubercular Potential

  • Analogues of the compound have been synthesized and evaluated for antitubercular properties, showing promising results against Mycobacterium tuberculosis (Samala et al., 2014).

Chemosensor Applications

  • A rhodanine-based chemosensor, closely related to the compound, has been designed for sensing Zn2+ and Cd2+ in aqueous media and has potential applications in water sample analyses and cell imaging (Park et al., 2020).

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S2/c1-21-14-5-3-2-4-11(14)10-15-16(20)19(17(22)23-15)13-8-6-12(18)7-9-13/h2-10H,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTNABNXVVEGMI-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.